3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and an oxadiazole . These functional groups are often found in bioactive compounds, suggesting that this compound may have potential biological or pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings . The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, while the thiazole and oxadiazole rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Given the biological activity of similar compounds, this compound could be a promising candidate for further study in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in biological models.
Properties
IUPAC Name |
3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZLVPTVUJEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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